molecular formula C18H19NO4 B2466364 Dibenzyl 2-aminosuccinate CAS No. 4079-61-2

Dibenzyl 2-aminosuccinate

Cat. No.: B2466364
CAS No.: 4079-61-2
M. Wt: 313.353
InChI Key: BQAMWLOABQRMAO-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether . This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dibenzyl 2-aminosuccinate typically involves the reaction of dibenzyl aminoformate with succinic anhydride . The synthetic route can be summarized as follows:

    Preparation of Dibenzyl Aminoformate: This intermediate is synthesized by reacting benzyl alcohol with phosgene to form dibenzyl carbonate, which is then reacted with ammonia to yield dibenzyl aminoformate.

    Reaction with Succinic Anhydride: Dibenzyl aminoformate is then reacted with succinic anhydride under controlled conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

    Large-scale preparation of dibenzyl aminoformate: .

    Controlled reaction with succinic anhydride: .

    Purification and crystallization: to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-aminosuccinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Dibenzyl 2-aminosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl 2-aminosuccinate involves its role as a chiral building block and protecting group in various chemical reactions. Its molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl Aspartate: Similar in structure and function, used in chiral synthesis and peptide synthesis.

    L-Aspartic Acid Dibenzyl Ester: Another similar compound with applications in peptide synthesis and asymmetric catalysis.

Uniqueness

Dibenzyl 2-aminosuccinate is unique due to its specific chiral center and the ability to serve as a versatile building block in various chemical reactions. Its applications in chiral synthesis, peptide synthesis, and asymmetric catalysis make it a valuable compound in scientific research.

Properties

IUPAC Name

dibenzyl 2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMWLOABQRMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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